molecular formula C22H30N4O4 B13152549 1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol

1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol

Cat. No.: B13152549
M. Wt: 414.5 g/mol
InChI Key: AISCNXOFMZDFER-UHFFFAOYSA-N
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Description

1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol is a complex organic compound that belongs to the anthracenedione family This compound is known for its unique chemical structure, which includes two hydroxyethylamino groups attached to an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol typically involves multiple steps. One common method starts with the preparation of 9,10-anthracenedione, which is then subjected to a series of reactions to introduce the hydroxyethylamino groups. The key steps include:

    Reduction: Conversion of nitro groups to amino groups.

    Alkylation: Introduction of hydroxyethyl groups to the amino groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques to ensure high yield and purity. The process often includes:

    Catalytic Hydrogenation: To reduce nitro groups to amino groups efficiently.

    Column Chromatography: For purification of the final product.

    Recrystallization: To achieve the desired crystalline form and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its hydroquinone form.

    Substitution: The hydroxyethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted anthracenedione derivatives.

Scientific Research Applications

1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its effects on cell cycle progression and cell survival.

    Medicine: Investigated for its potential antineoplastic properties and its role in cancer treatment.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. This compound also affects the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The molecular targets include topoisomerase enzymes and various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Mitoxantrone: An anthracenedione derivative with similar antineoplastic properties.

    Doxorubicin: Another anthracenedione compound used in cancer treatment.

    Daunorubicin: Similar in structure and function to doxorubicin.

Uniqueness

1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and affect cell cycle progression makes it a valuable compound in cancer research.

Properties

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

IUPAC Name

1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-diol

InChI

InChI=1S/C22H30N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-30H,7-14H2

InChI Key

AISCNXOFMZDFER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)NCCNCCO)NCCNCCO)O

Origin of Product

United States

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